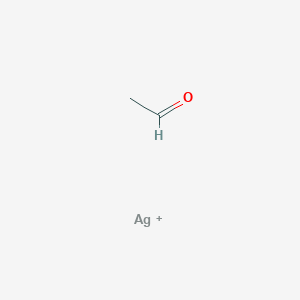
Silver;acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;acetaldehyde is a compound that combines the properties of silver and acetaldehyde. Silver is a well-known metal with excellent catalytic properties, while acetaldehyde is an organic compound with the formula CH₃CHO. Acetaldehyde is a colorless liquid or gas with a pungent odor and is widely used in the chemical industry as an intermediate in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Ethyl Alcohol: Ethyl alcohol (CH₃CH₂OH) undergoes oxidation in the presence of acidified potassium dichromate (K₂Cr₂O₇) or aqueous/alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethyl Alcohol: Ethyl alcohol undergoes catalytic dehydrogenation in the presence of a copper catalyst at 573 K to produce acetaldehyde.
Rosenmund’s Reduction: Acetaldehyde can be prepared by the reduction of acetyl chloride with hydrogen in the presence of palladium deposited over barium sulfate along with a small amount of sulfur or quinoline.
Wacker Process: Ethene can be converted to acetaldehyde by reacting with an aqueous solution containing palladium chloride and cupric chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: Acetaldehyde can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
Acetic Acid: Formed from the oxidation of acetaldehyde.
Scientific Research Applications
Silver;acetaldehyde has various applications in scientific research:
Mechanism of Action
The mechanism of action of silver;acetaldehyde involves the catalytic properties of silver and the reactivity of acetaldehyde. Silver acts as a catalyst in various oxidation and dehydrogenation reactions, while acetaldehyde undergoes oxidation, reduction, and substitution reactions. In biological systems, acetaldehyde is metabolized by aldehyde dehydrogenase to acetic acid .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde (CH₂O): A simpler aldehyde with similar reactivity but higher toxicity.
Propanal (CH₃CH₂CHO): A higher homolog of acetaldehyde with similar chemical properties.
Acetone (CH₃COCH₃): A ketone with a similar carbonyl group but different reactivity due to the absence of a hydrogen atom attached to the carbonyl carbon.
Uniqueness
Silver;acetaldehyde is unique due to the combination of silver’s catalytic properties and acetaldehyde’s reactivity. This combination allows for efficient catalytic processes and diverse chemical reactions, making it valuable in various industrial and research applications.
Properties
CAS No. |
189503-17-1 |
|---|---|
Molecular Formula |
C2H4AgO+ |
Molecular Weight |
151.92 g/mol |
IUPAC Name |
silver;acetaldehyde |
InChI |
InChI=1S/C2H4O.Ag/c1-2-3;/h2H,1H3;/q;+1 |
InChI Key |
RWSNUGDCDRJTBM-UHFFFAOYSA-N |
Canonical SMILES |
CC=O.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















